[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine
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Overview
Description
“[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 954585-23-0 . It has a molecular weight of 219.21 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,5-7,14H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Catalysis
- Roffe et al. (2016) reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and demonstrated good activity and selectivity in catalytic applications.
Photocytotoxicity and Cellular Imaging
- Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives, exploring their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines through apoptosis and generation of reactive oxygen species.
Antimicrobial Properties
- A study by Visagaperumal et al. (2010) involved the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds exhibited variable degrees of antibacterial and antifungal activities.
Transfer Hydrogenation Reactions
- Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it in N-heterocyclic ruthenium(II) complexes. These complexes were effective catalysts in transfer hydrogenation of acetophenone derivatives, achieving high conversions.
Anticancer Activity
- Mbugua et al. (2020) reported the synthesis of new palladium(II) and platinum(II) complexes using Schiff base ligands, including R-(phenyl)methanamine. These complexes exhibited significant anticancer activity and mechanism against various human cancerous and noncancerous cell lines.
Synthetic Methodology
- Zhou et al. (2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, highlighting the method's mild conditions and simplicity.
Safety and Hazards
properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIZZCDBWUDKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine | |
CAS RN |
903630-07-9 |
Source
|
Record name | [3-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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